Elaidic alcohol

Beschreibung

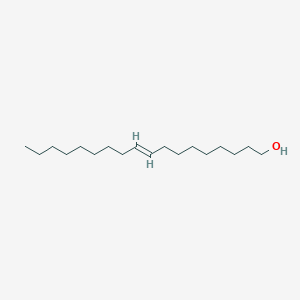

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014859 | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-42-3, 26446-12-8 | |

| Record name | Elaidyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Elaidic alcohol?

An In-Depth Technical Guide to Elaidic Alcohol

Introduction

This compound, a monounsaturated fatty alcohol, is the trans isomer of oleyl alcohol. It is characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon atom.[1] This compound and its derivatives are of significant interest to researchers in lipid chemistry, materials science, and biomedicine due to their unique physical properties and potential biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is structurally defined by its 18-carbon aliphatic chain, a hydroxyl group (-OH) at one terminus (C1), and a trans double bond between C9 and C10.[1] This trans configuration imparts a more linear, rigid structure compared to its cis isomer, oleyl alcohol, which has a distinct kink. This structural difference significantly influences its physical properties, such as its melting point and packing behavior in molecular assemblies.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (9E)-9-Octadecen-1-ol[1][2] |

| Synonyms | Elaidyl alcohol, (E)-9-Octadecen-1-ol, trans-9-Octadecen-1-ol[1][2][3] |

| CAS Number | 506-42-3[1][3][4] |

| Chemical Formula | C₁₈H₃₆O[1][5] |

| SMILES | CCCCCCCC/C=C/CCCCCCCCO[1][4][5] |

| InChI | InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+[1][4][5] |

| InChIKey | ALSTYHKOOCGGFT-MDZDMXLPSA-N[1][4][5] |

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[1] Its long hydrocarbon chain renders it insoluble in water, but it is soluble in various organic solvents.[1]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 268.48 g/mol [2][4] |

| Appearance | White to almost white powder or crystal[1] |

| Storage Temperature | 2-8°C[4] |

| XLogP3-AA | 7.4[3] |

| Solubility | Water: Insoluble[1] |

| Ethanol: 502.91 g/L[3] | |

| Methanol: 227.73 g/L[3] | |

| Isopropanol: 686.53 g/L[3] | |

| DMSO: 10 mg/mL[6] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Elaidic Acid

This compound is commonly synthesized through the selective hydrogenation of the carboxylic acid group of elaidic acid, while preserving the trans double bond.[6] This process typically involves the use of a heterogeneous catalyst under controlled temperature and pressure.

Objective: To reduce the carboxyl group of elaidic acid to a primary alcohol.

Materials:

-

Elaidic acid (≥98% purity)

-

Anhydrous solvent (e.g., dioxane or tetrahydrofuran)

-

Hydrogenation catalyst (e.g., copper chromite, or a bimetallic catalyst like Ru-Sn on a support)

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature controller, and pressure gauge

-

Hydrogen gas (high purity)

-

Inert gas (e.g., nitrogen or argon) for purging

Procedure:

-

Catalyst Activation: The catalyst may require pre-reduction. Follow the manufacturer's instructions. This typically involves heating the catalyst under a stream of hydrogen gas.

-

Reactor Setup: Add elaidic acid and the anhydrous solvent to the high-pressure reactor. The ratio of substrate to solvent should be optimized to ensure solubility and efficient mixing.

-

Catalyst Addition: Add the activated catalyst to the reactor. The catalyst loading is typically between 1-5% by weight of the elaidic acid.

-

Purging: Seal the reactor and purge several times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-30 MPa). Heat the reactor to the target temperature (e.g., 200-300°C) while stirring vigorously to ensure good mass transfer.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake over time. Samples can be carefully withdrawn at intervals and analyzed by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of elaidic acid and the selectivity to this compound.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent (e.g., acetone or hexane) at low temperatures.

Formation of Bimolecular Films for Membrane Studies

This compound has been utilized in the formation of bimolecular films to investigate the influence of unsaturation and isomeric configuration on the properties of model lipid membranes.[6]

Objective: To create a stable lipid bilayer incorporating this compound for biophysical characterization.

Materials:

-

Primary lipid (e.g., dioleoylphosphatidylcholine - DOPC)

-

This compound

-

Organic solvent (e.g., n-decane or a chloroform/methanol mixture)

-

Aqueous buffer solution (e.g., PBS, pH 7.4)

-

Planar lipid bilayer setup (e.g., a Teflon cup with a small aperture separating two aqueous compartments)

-

Electrodes (Ag/AgCl) for electrical measurements

Procedure:

-

Lipid Solution Preparation: Prepare a solution of the primary lipid and this compound in the organic solvent. The molar ratio of this compound can be varied to study its effect on the membrane. A typical total lipid concentration is 10-25 mg/mL.

-

Bilayer Formation (Painting Technique):

-

Fill both compartments of the bilayer setup with the aqueous buffer.

-

Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture in the Teflon divider.

-

The solvent will gradually dissolve into the aqueous phase and thin out, leading to the spontaneous formation of a bimolecular lipid membrane across the aperture.

-

-

Verification of Formation: The formation of the bilayer can be monitored by measuring the electrical capacitance across the membrane. A stable capacitance value in the range of 0.3-0.8 µF/cm² is indicative of a bilayer.

-

Characterization: Once the bilayer is formed, its properties can be studied. This may include:

-

Electrical Properties: Measurement of membrane resistance, capacitance, and breakdown voltage.

-

Permeability: Introduction of ions or small molecules to one compartment and monitoring their transport across the membrane.

-

Interaction with Proteins: Reconstitution of membrane proteins into the bilayer to study the effect of this compound on their function.

-

Logical and Signaling Pathway Diagrams

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound from elaidic acid.

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway: Interaction with PPARα

Fatty acids and their derivatives are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[7][8] While direct interaction of this compound with PPARα has not been definitively established, it is a plausible area of investigation. The following diagram illustrates a hypothetical mechanism by which this compound could influence the PPARα signaling pathway.

Caption: Hypothetical activation of the PPARα signaling pathway.

Conclusion

This compound presents a unique molecular tool for researchers due to its defined stereochemistry and physicochemical properties. Its synthesis is achievable through established catalytic hydrogenation methods, and its incorporation into model membranes allows for detailed biophysical studies. While its direct role in cellular signaling remains an area for future exploration, its structural similarity to known lipid signaling molecules suggests potential interactions with nuclear receptors like PPARα. This guide provides a foundational resource for professionals engaged in the study and application of this versatile fatty alcohol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Elafibranor, a dual PPARα and PPARδ agonist, reduces alcohol-associated liver disease: Lessons from a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of fatty acid and bile acid metabolism by PPARα protects against alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Elaidic Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic alcohol, also known as (E)-9-octadecen-1-ol, is the trans-isomer of the monounsaturated fatty alcohol oleyl alcohol. As a long-chain fatty alcohol, it possesses a unique set of physical and chemical properties that make it a subject of interest in various research and industrial applications, including the formulation of cosmetics, surfactants, and as a model lipid in membrane studies.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its biological context.

Physical and Chemical Properties

The distinct properties of this compound are primarily dictated by its 18-carbon chain, the presence of a hydroxyl functional group, and the trans configuration of the double bond at the C9 position.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | [1][2] |

| Molecular Weight | 268.48 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 206-207 °C at 13 mmHg | |

| Density | 0.82 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | [1][3] |

| CAS Number | 506-42-3 | [1] |

| InChI Key | ALSTYHKOOCGGFT-MDZDMXLPSA-N | [3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl protons, a large signal for the methylene protons of the long aliphatic chain, signals for the protons adjacent to the hydroxyl group and the double bond, and a distinct signal for the hydroxyl proton. The protons around the trans double bond will exhibit a larger coupling constant compared to the cis-isomer.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the terminal methyl carbon, the carbons of the aliphatic chain, the two carbons involved in the double bond (with chemical shifts characteristic of a trans configuration), and the carbon atom bonded to the hydroxyl group, which will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the alkyl chain will be observed around 2850-2960 cm⁻¹. A peak around 965 cm⁻¹ is indicative of the C-H out-of-plane bending of the trans double bond.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of a water molecule from the molecular ion and cleavage at the carbon-carbon bonds adjacent to the hydroxyl group and the double bond.

Experimental Protocols

Synthesis of this compound from Elaidic Acid

This compound can be synthesized by the reduction of elaidic acid or its esters. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Materials:

-

Elaidic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sulfuric acid (dilute)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, a solution of elaidic acid in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath, and a calculated amount of LiAlH₄ is slowly added in portions with stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is quenched by the careful, dropwise addition of water, followed by a dilute solution of sulfuric acid.

-

The organic layer is separated using a separatory funnel, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as acetone or a mixture of ethanol and water.[4][5][6]

Materials:

-

Crude this compound

-

Acetone (or ethanol/water mixture)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

The crude this compound is placed in an Erlenmeyer flask.

-

A minimal amount of the chosen solvent (e.g., acetone) is added to the flask.

-

The mixture is gently heated on a hot plate with swirling until the solid completely dissolves.

-

The solution is allowed to cool slowly to room temperature, during which crystals of pure this compound will form.

-

The flask can be further cooled in an ice bath to maximize crystal formation.

-

The crystals are collected by vacuum filtration using a Büchner funnel.

-

The collected crystals are washed with a small amount of cold solvent and then allowed to air dry.

Analysis by Gas Chromatography (GC)

The purity of the synthesized this compound can be assessed by gas chromatography, often after derivatization to a more volatile species.[2][7][8]

Materials:

-

This compound sample

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous solvent (e.g., pyridine or hexane)

-

GC vials

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5ms).

Procedure:

-

A small amount of the this compound sample is accurately weighed into a GC vial.

-

A precise volume of the anhydrous solvent is added to dissolve the sample.

-

The derivatizing agent (BSTFA) is added to the vial, which is then sealed and heated (e.g., at 60°C for 30 minutes) to convert the alcohol to its trimethylsilyl (TMS) ether.

-

After cooling, a small volume of the derivatized sample is injected into the GC.

-

The sample is analyzed using an appropriate temperature program for the oven to separate the components.

-

The retention time and peak area are used to identify and quantify the this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly as an antiviral agent. Research has shown its effectiveness against enveloped viruses like Herpes Simplex Virus 2 (HSV-2).[3] The mechanism of action is thought to involve the disruption of the viral envelope, a lipid-based structure, thereby inactivating the virus.

While specific signaling pathways directly modulated by this compound are not extensively characterized, the metabolic fate and effects of alcohols, in general, are known to impact various cellular signaling cascades. The metabolism of alcohols can lead to the generation of reactive oxygen species (ROS), which can in turn affect stress-activated protein kinase pathways, such as the MAPK signaling pathway.[9]

Illustrative Diagram: General Impact of Alcohol Metabolism on Cellular Signaling

Caption: General metabolic pathway of an alcohol and its potential impact on cellular signaling.

Conclusion

This compound presents a fascinating subject for chemical and biological research. Its well-defined physical properties, coupled with its demonstrated biological activity, underscore its importance. The experimental protocols provided in this guide offer a practical framework for its synthesis, purification, and analysis, enabling further investigation into its properties and potential applications in drug development and other scientific fields. Future research may further elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

- 1. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 2.4. Fatty alcohol and fatty acid GC analysis [bio-protocol.org]

- 8. agilent.com [agilent.com]

- 9. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elaidic Alcohol (CAS 506-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic alcohol (CAS 506-42-3), the trans-isomer of oleyl alcohol, is a long-chain monounsaturated fatty alcohol. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and key applications in research and development. It details its biological activities, including its notable antiviral properties and its role as a modulator of lipid membrane characteristics. This guide also presents detailed experimental protocols for its synthesis, analysis, and use in biological assays, alongside an exploration of its potential in drug delivery systems. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound, systematically named (9E)-octadec-9-en-1-ol, is a fatty alcohol derived from elaidic acid.[1] Its structure is characterized by an 18-carbon chain with a single trans double bond between carbons 9 and 10, and a terminal hydroxyl group.[1] This trans configuration imparts distinct physical and chemical properties compared to its cis-isomer, oleyl alcohol, influencing its packing in biological membranes and its interactions with other molecules.[2] While prevalent in the cosmetic and surfactant industries, its unique biochemical attributes are of increasing interest to the scientific community, particularly in virology and membrane biophysics.

Physicochemical Properties

This compound is a white to off-white waxy solid at room temperature, a characteristic that distinguishes it from its liquid cis-isomer.[3] It is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF, but insoluble in water.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 506-42-3 | [1] |

| Molecular Formula | C₁₈H₃₆O | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 37 °C | [1] |

| Boiling Point | 333 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, DMF | [1][4] |

| Storage Temperature | 2-8°C | [1] |

| Stability | Stable for at least 4 years when stored at -20°C | [1] |

Synthesis and Characterization

This compound is primarily synthesized through the reduction of elaidic acid or its esters.

Synthesis of this compound from Elaidic Acid

Materials:

-

Elaidic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled in a dry ice/acetone bath.

-

Addition of Elaidic Acid: A solution of elaidic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Workup: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined ether filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Logical Flow of Synthesis:

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Results | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound. | [5][6] |

| ¹H NMR Spectroscopy | Peaks corresponding to the vinyl protons of the trans double bond (around 5.4 ppm), the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), the hydroxyl proton, and the aliphatic chain protons. | [7][8] |

| ¹³C NMR Spectroscopy | Signals for the carbons of the trans double bond (around 130 ppm), the carbon bearing the hydroxyl group (around 63 ppm), and the carbons of the alkyl chain. | [9] |

| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands around 2850-2950 cm⁻¹, and a characteristic C-O stretching band around 1050 cm⁻¹. | [10] |

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., DB-5ms).

Sample Preparation:

-

Derivatization (optional but recommended for fatty alcohols): To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

-

Dissolution: Dissolve a small amount of the derivatized or underivatized this compound in a suitable solvent such as hexane or dichloromethane.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

Biological Activities and Applications

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against enveloped viruses.

| Virus | Assay | IC₅₀ | Reference(s) |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Assay | 1.9 µM | [1] |

| Bacteriophage ϕ6 | Plaque Assay | 0.4 µM | [1] |

| Pseudoalteromonas phage PM2 | Plaque Assay | >75 µM | [1] |

The mechanism of antiviral action of long-chain unsaturated alcohols is believed to involve the disruption of the viral lipid envelope.[12][13] The lipophilic alkyl chain of the alcohol inserts into the viral membrane, leading to a loss of integrity, increased permeability, and ultimately, inactivation of the virus.[14]

Proposed Mechanism of Antiviral Action:

Modulation of Lipid Membranes

This compound has been utilized in the formation of bimolecular films to investigate the influence of unsaturation on the properties of model lipid membranes.[1] The trans double bond results in a more linear and rigid structure compared to its cis counterpart, which can affect membrane fluidity, thickness, and phase behavior.

Materials:

-

Primary lipid (e.g., DPhPC or POPC)

-

This compound

-

Organic solvent (e.g., chloroform)

-

Aqueous buffer (e.g., PBS or HEPES with KCl)

-

Apparatus for bilayer formation (e.g., droplet interface bilayer setup or supported lipid bilayer setup).

Procedure (Droplet Interface Bilayer Method):

-

Lipid Solution Preparation: Prepare a solution of the primary lipid and this compound in an organic solvent (e.g., n-decane or a mixture of hexadecane and silicone oil) at the desired molar ratio.

-

Aqueous Droplet Formation: Form two aqueous droplets containing the buffer solution on the tips of two electrodes.

-

Monolayer Formation: Submerge the droplets in the lipid-containing oil. A lipid monolayer will self-assemble at the oil-water interface of each droplet.

-

Bilayer Formation: Gently bring the two droplets into contact. A lipid bilayer will form at the interface between the two droplets.

-

Characterization: The electrical properties of the bilayer, such as capacitance and resistance, can be measured to confirm its formation and integrity. The effect of this compound on membrane properties can then be studied by incorporating ion channels or other membrane-active molecules.

Potential Role in Cell Signaling

While direct studies on this compound's impact on specific signaling pathways are limited, research on its precursor, elaidic acid, and the general effects of long-chain alcohols provide valuable insights. Elaidic acid has been shown to induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) in certain cell types. It is plausible that this compound could have similar effects due to its structural similarity and metabolic relationship.

Furthermore, alcohols are known to modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways.[15][16] The effect of alcohols on PKC can be complex, with both potentiation and inhibition observed depending on the specific isoform and the cellular context.[17][18]

Potential Signaling Pathway Involvement:

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 506-42-3: Elaidyl alcohol | CymitQuimica [cymitquimica.com]

- 4. Elaidyl Alcohol - 上海一研生物科技有限公司 [m.elisa-research.com]

- 5. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ELAIDIC ACID(112-79-8) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000573) [hmdb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Ethanol Inactivation of Enveloped Viruses: Structural and Surface Chemistry Insights into Phi6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How does ethanol inactivate viruses? - Ceric [ceric-eric.eu]

- 14. researchgate.net [researchgate.net]

- 15. Ethanol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein kinase C and alcohol addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of ethanol on protein kinase C alpha activity induced by association with Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Biological Activity of trans-9-Octadecenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-9-Octadecenol, also known as elaidyl alcohol, is a monounsaturated fatty alcohol with emerging biological significance. While research directly focusing on this molecule is less extensive than for its corresponding carboxylic acid, elaidic acid, existing studies reveal potent antiviral properties and suggest its involvement in lipid membrane dynamics. This technical guide provides a comprehensive overview of the known biological activities of trans-9-Octadecenol, its metabolic context, and relevant experimental methodologies. A clear distinction is maintained between the data pertaining to the alcohol and its more thoroughly studied acid counterpart, elaidic acid, to ensure clarity for research and development applications.

Introduction

Trans-9-Octadecenol (C18H36O) is the alcohol derivative of elaidic acid, a common trans fatty acid. Its biological activities are a subject of growing interest, particularly in the fields of virology and membrane biophysics. Understanding the specific actions of the alcohol form is crucial for its potential therapeutic and biotechnological applications. This document synthesizes the current state of knowledge on trans-9-Octadecenol, presenting quantitative data, experimental protocols, and conceptual diagrams of its metabolic and functional pathways.

Physicochemical Properties

A summary of the key physicochemical properties of trans-9-Octadecenol is presented in Table 1.

Table 1: Physicochemical Properties of trans-9-Octadecenol

| Property | Value |

| Molecular Formula | C18H36O |

| Molecular Weight | 268.48 g/mol |

| CAS Number | 506-42-3 |

| Appearance | Solid |

| Solubility | Soluble in DMF (5 mg/mL), DMSO (10 mg/mL), Ethanol (15 mg/mL) |

| InChI Key | ALSTYHKOOCGGFT-MDZDMXLPSA-N |

Biological Activities of trans-9-Octadecenol

The most well-documented biological activity of trans-9-Octadecenol is its potent antiviral effect against enveloped viruses.

Antiviral Activity

Trans-9-Octadecenol has been shown to be a highly effective inactivator of certain enveloped viruses. This activity is attributed to the disruption of the viral lipid envelope by the long-chain unsaturated alcohol.

Quantitative Data

The antiviral efficacy of trans-9-Octadecenol has been quantified through IC50 values, as detailed in Table 2.

Table 2: Antiviral Activity of trans-9-Octadecenol

| Virus | IC50 (µM) | Reference |

| Herpes Simplex Virus 2 (HSV-2) | 1.9 | |

| Bacteriophage ϕ6 | 0.4 | |

| Pseudoalteromonas phage PM2 | >75 |

Role in Model Lipid Membranes

Trans-9-Octadecenol has been utilized in biophysical studies to investigate the influence of unsaturation in fatty alcohols on the properties of model lipid membranes. Its trans double bond imparts a more linear conformation compared to its cis-isomer, oleyl alcohol, which influences membrane packing and fluidity.

Metabolism of Long-Chain Fatty Alcohols

Direct metabolic studies on trans-9-Octadecenol are limited. However, the metabolism of long-chain fatty alcohols, in general, is understood to be part of a "fatty alcohol cycle." This cycle involves the interconversion of fatty alcohols, fatty aldehydes, and fatty acids. Fatty alcohols can be oxidized to fatty aldehydes, which are then further oxidized to the corresponding fatty acids by fatty aldehyde dehydrogenase. Conversely, fatty acids can be reduced to fatty alcohols. This metabolic relationship is crucial as it suggests that the biological effects of trans-9-Octadecenol in vivo may be, in part, attributable to its conversion to elaidic acid.

Figure 1: The Fatty Alcohol Cycle, illustrating the potential metabolic interconversion of trans-9-Octadecenol and elaidic acid.

Biological Activities of Elaidic Acid (trans-9-Octadecenoic Acid)

Given the metabolic link, the well-documented biological activities of elaidic acid are relevant for understanding the potential downstream effects of trans-9-Octadecenol administration. Elaidic acid is known to influence lipid metabolism, inflammation, and cell signaling.

-

Impact on Lipid Profile: Elaidic acid has been shown to increase plasma cholesteryl ester transfer protein (CETP) activity, which leads to lower HDL cholesterol levels.

-

Pro-inflammatory Effects: Studies suggest that elaidic acid can promote inflammatory responses.

-

Effects on Cancer Cells: Research has indicated that elaidic acid may have effects on cancer cell processes.

-

Interaction with PPARs: Elaidic acid has been reported to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Experimental Protocols

Antiviral Plaque Assay (General Protocol)

The following is a general protocol for a plaque assay, a standard method for quantifying the infectivity of a virus and the efficacy of antiviral agents. The specific details of the protocol used to generate the IC50 values in Table 2 were not available in the cited abstract.

Objective: To determine the concentration of trans-9-Octadecenol required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV-2)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trans-9-Octadecenol stock solution in a suitable solvent (e.g., DMSO)

-

Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

-

Fixative (e.g., 10% formalin)

-

Multi-well cell culture plates (e.g., 6-well or 12-well)

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a humidified CO2 incubator.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Compound Preparation: Prepare serial dilutions of trans-9-Octadecenol in serum-free medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Add a standardized amount of virus to each well (multiplicity of infection - MOI).

-

Treatment: Concurrently with or immediately after infection, add the different concentrations of trans-9-Octadecenol to the respective wells. Include a virus-only control and a cell-only control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of trans-9-Octadecenol. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: After incubation, fix the cells with formalin and then stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of cell death) as clear zones.

-

Plaque Counting and IC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of trans-9-Octadecenol relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2: A generalized workflow for a viral plaque assay to determine antiviral activity.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by trans-9-Octadecenol is currently lacking in the scientific literature. However, based on the activities of its corresponding acid and other long-chain fatty acids, potential areas of investigation include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): As elaidic acid is a known ligand for PPARs, it is plausible that trans-9-Octadecenol, either directly or through its conversion to elaidic acid, could influence PPAR-mediated signaling, thereby affecting lipid metabolism and inflammation.

-

Toll-Like Receptor (TLR) Signaling: Some fatty acids are known to modulate TLR signaling pathways, which are central to the innate immune response. This could be a relevant area of investigation for trans-9-Octadecenol's biological effects.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by trans-9-Octadecenol.

Conclusion and Future Directions

Trans-9-Octadecenol is a biologically active molecule with demonstrated potent antiviral activity. Its metabolic relationship with elaidic acid suggests a broader potential for influencing lipid metabolism and inflammatory processes. However, there is a clear need for further research to:

-

Elucidate the precise mechanisms of its antiviral action.

-

Investigate its metabolism and pharmacokinetics in various biological systems.

-

Identify its direct molecular targets and modulated signaling pathways.

-

Conduct in vivo studies to assess its efficacy and safety for potential therapeutic applications.

This technical guide provides a foundation for researchers and drug development professionals to explore the full potential of trans-9-Octadecenol. The clear distinction between the known activities of the alcohol and its corresponding acid is critical for guiding future research and avoiding misinterpretation of existing data.

Elaidic Alcohol: A Technical Guide to Solubility in Ethanol and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of elaidic alcohol ((9E)-Octadecen-1-ol), a monounsaturated fatty alcohol. A thorough understanding of its solubility is critical for applications in research, chemical synthesis, and pharmaceutical formulation. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations of relevant biochemical processes and experimental workflows.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure: a long, 18-carbon nonpolar hydrocarbon chain and a polar hydroxyl (-OH) group. This amphiphilic nature results in good solubility in many organic solvents and poor solubility in water.

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature; however, data is available from chemical suppliers and databases. It is important to note a significant discrepancy in the reported solubility in ethanol, which may be due to different experimental conditions or methodologies.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Source |

| Ethanol | C₂H₅OH | 46.07 | 25 | 502.91 g/L | Scent.vn |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | 15 mg/mL (15 g/L) | Cayman Chemical[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | 5 mg/mL | Cayman Chemical[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 10 mg/mL | Cayman Chemical[1] |

| Ethanol:PBS (pH 7.2) (1:2) | - | - | Not Specified | 0.3 mg/mL | Cayman Chemical[1] |

Experimental Protocols: Solubility Determination

2.1 Representative Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest, separating the undissolved solute, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

2.1.1 Materials and Equipment

-

This compound (solid, ≥98% purity)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

2.1.2 Experimental Procedure

-

Saturation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed glass vial. This ensures that the solution becomes saturated and some solid remains undissolved.

-

Equilibration: The vial is placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.[2] Periodic checks can be made by analyzing aliquots of the solution until the concentration remains constant over several hours.

-

Phase Separation: After equilibration, the vial is left undisturbed at the constant temperature to allow the excess solid to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved micro-particles.

-

Quantification: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed evaporation dish.[2] The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.

-

Drying and Weighing: The dish containing the this compound residue is dried to a constant weight in a desiccator or vacuum oven.[2] The final weight is recorded using an analytical balance.

2.1.3 Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

The process should be repeated at least three times to ensure the reproducibility of the results.

Visualizations: Workflows and Biological Pathways

3.1 Experimental and Biological Contexts

While a specific signaling pathway involving this compound is not well-documented, its roles in lipid metabolism, membrane interactions, and as an antiviral agent provide contexts for logical and workflow diagrams.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Postulated Biosynthesis of this compound from Elaidic Acid.

Caption: Proposed Antiviral Mechanism of this compound.

This compound has demonstrated activity against enveloped viruses like herpes simplex virus 2 (HSV-2).[1] The proposed mechanism for long-chain alcohols involves the disruption of the viral lipid envelope.[3][4] The amphiphilic nature of this compound allows its nonpolar tail to intercalate into the hydrophobic core of the viral membrane, while the polar head group interacts with the surface. This insertion disrupts the ordered structure of the lipid bilayer, altering membrane fluidity and leading to a loss of integrity.[3] This ultimately results in the inactivation of the virus.

References

The Enigmatic Presence of Elaidic Alcohol in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic alcohol, the trans-isomer of oleyl alcohol, is a long-chain unsaturated fatty alcohol. While its synthetic production via the reduction of elaidic acid is well-established, its natural occurrence is not definitively documented in scientific literature. This technical guide delves into the current understanding of this compound's potential natural sources, primarily through the lens of its precursor, elaidic acid. It provides a comprehensive overview of the natural occurrence of elaidic acid, its quantitative data in various sources, and the biosynthetic pathways that could theoretically lead to the formation of this compound in biological systems. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and identification of long-chain unsaturated alcohols from natural matrices, which are directly applicable to the search for and analysis of this compound. Finally, a potential biosynthetic pathway and an analytical workflow are visualized using Graphviz diagrams to aid in conceptual understanding and experimental design.

Introduction

This compound (trans-9-octadecen-1-ol) is a monounsaturated fatty alcohol with 18 carbon atoms. Its stereoisomer, oleyl alcohol (cis-9-octadecen-1-ol), is a common component of various natural lipids. In contrast, this compound is most commonly encountered as a result of industrial processes, specifically the hydrogenation of polyunsaturated fatty acids which generates elaidic acid, followed by its chemical reduction.

The question of whether this compound exists as a natural product is of significant interest to researchers in fields ranging from natural product chemistry to drug development, given the diverse biological activities of long-chain fatty alcohols. This guide aims to provide a thorough examination of the available evidence and theoretical basis for the natural occurrence of this compound.

Natural Sources and Occurrence: A Focus on the Precursor

Direct evidence for the isolation of this compound from a natural, unprocessed source is currently lacking in peer-reviewed literature. Therefore, an investigation into its natural occurrence necessitates a detailed look at its immediate precursor, elaidic acid.

Elaidic acid is a trans fatty acid that is found in small quantities in nature, primarily in the milk and body fat of ruminant animals such as cows, goats, and sheep.[1][2] Its formation in these animals is a result of biohydrogenation of dietary unsaturated fatty acids by rumen bacteria. The primary source of elaidic acid in the human diet, however, has historically been industrially partially hydrogenated vegetable oils.[1][2]

Quantitative Data on Elaidic Acid in Natural Sources

The concentration of elaidic acid in natural products is generally low. The following table summarizes the reported quantitative data for elaidic acid in various natural sources. It is important to note that these values can vary significantly based on factors such as animal diet, breed, and season.

| Natural Source | Matrix | Concentration of Elaidic Acid (% of total fatty acids) | Reference(s) |

| Bovine (Cow) Milk Fat | Milk Fat | ~0.1% - 2.0% | [1][3] |

| Caprine (Goat) Milk Fat | Milk Fat | ~0.1% | [1] |

| Ovine (Sheep) Meat Fat | Adipose | Varies, generally low percentage | [1] |

| Bovine (Cow) Meat Fat | Adipose | Varies, generally low percentage | [1] |

Potential Biosynthesis of this compound

The enzymatic machinery for the reduction of fatty acids to their corresponding alcohols is widespread in nature.[4][5] Fatty acid reductases (FARs) are a class of enzymes that catalyze the conversion of fatty acyl-CoAs or fatty acyl-ACPs to fatty alcohols.[6] This conversion can occur via a two-step process involving a fatty aldehyde intermediate or through a direct reduction.[5]

Given the presence of elaidic acid in ruminant fats, it is plausible that endogenous FARs could reduce elaidoyl-CoA to this compound. However, the substrate specificity of these enzymes for trans-isomers of fatty acids has not been extensively studied.

// Nodes Elaidic_Acid [label="Elaidic Acid\n(from diet/rumen biohydrogenation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acyl_CoA_Synthetase [label="Acyl-CoA Synthetase\n(ACS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Elaidoyl_CoA [label="Elaidoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acyl_CoA_Reductase [label="Fatty Acyl-CoA Reductase\n(FAR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Elaidic_Aldehyde [label="Elaidic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde_Reductase [label="Aldehyde Reductase\n(AHR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Elaidic_Alcohol [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADPH_NADP1 [label="2 NADPH", shape=plaintext, fontcolor="#5F6368"]; NADP_NADPH1 [label="2 NADP+", shape=plaintext, fontcolor="#5F6368"]; NADPH_NADP2 [label="NADPH", shape=plaintext, fontcolor="#5F6368"]; NADP_NADPH2 [label="NADP+", shape=plaintext, fontcolor="#5F6368"]; ATP [label="ATP", shape=plaintext, fontcolor="#5F6368"]; AMP_PPi [label="AMP + PPi", shape=plaintext, fontcolor="#5F6368"]; CoA_SH [label="CoA-SH", shape=plaintext, fontcolor="#5F6368"];

// Edges Elaidic_Acid -> Acyl_CoA_Synthetase [arrowhead=none]; Acyl_CoA_Synthetase -> Elaidoyl_CoA; Elaidoyl_CoA -> Fatty_Acyl_CoA_Reductase [label="Two-step or One-step reduction"]; Fatty_Acyl_CoA_Reductase -> Elaidic_Aldehyde [label=" (Two-step pathway)"]; Elaidic_Aldehyde -> Aldehyde_Reductase [arrowhead=none]; Aldehyde_Reductase -> Elaidic_Alcohol; Fatty_Acyl_CoA_Reductase -> Elaidic_Alcohol [style=dashed, label=" (One-step pathway)"];

// Cofactor Edges ATP -> Acyl_CoA_Synthetase [dir=none, style=dotted]; Acyl_CoA_Synthetase -> AMP_PPi [dir=back, style=dotted]; CoA_SH -> Acyl_CoA_Synthetase [dir=none, style=dotted];

NADPH_NADP1 -> Fatty_Acyl_CoA_Reductase [dir=none, style=dotted]; Fatty_Acyl_CoA_Reductase -> NADP_NADPH1 [dir=back, style=dotted];

NADPH_NADP2 -> Aldehyde_Reductase [dir=none, style=dotted]; Aldehyde_Reductase -> NADP_NADPH2 [dir=back, style=dotted];

} enddot Figure 1: Potential Biosynthetic Pathway of this compound.

Experimental Protocols

The search for and identification of this compound in natural sources requires robust analytical methodologies. The following protocols are synthesized from established methods for the analysis of fatty acids and alcohols in biological matrices.[7][8][9]

Extraction of Total Lipids

-

Homogenization: Homogenize the tissue sample (e.g., adipose tissue, milk fat) in a chloroform:methanol mixture (2:1, v/v).

-

Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v) and centrifuge to separate the phases.

-

Lipid Recovery: Collect the lower chloroform phase containing the total lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

Saponification and Extraction of Unsaponifiables (Containing Fatty Alcohols)

-

Saponification: Dissolve the total lipid extract in ethanolic potassium hydroxide (e.g., 2 M KOH in 90% ethanol) and reflux for 1-2 hours to hydrolyze ester linkages.[7]

-

Extraction: After cooling, add water and extract the unsaponifiable fraction (containing free fatty alcohols, sterols, etc.) with a non-polar solvent such as n-hexane or diethyl ether.

-

Washing: Wash the organic extract with water to remove residual alkali and soaps.

-

Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

Isolation and Identification

-

Thin-Layer Chromatography (TLC): The unsaponifiable fraction can be further purified by preparative TLC on silica gel plates using a solvent system such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v) to separate different lipid classes. The band corresponding to fatty alcohols can be visualized with a primuline spray and scraped for extraction.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Convert the fatty alcohols to their trimethylsilyl (TMS) ethers by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase their volatility for GC analysis.[7]

-

GC Separation: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a highly polar biscyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88), to achieve separation of cis and trans isomers.[10]

-

MS Identification: Identify the TMS-derivatized this compound based on its retention time compared to an authentic standard and its characteristic mass spectrum.

-

// Nodes Sample [label="Natural Source Sample\n(e.g., Ruminant Fat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Extraction [label="Total Lipid Extraction\n(e.g., Folch Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Total_Lipids [label="Total Lipid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Saponification [label="Saponification\n(Hydrolysis of Esters)", fillcolor="#FBBC05", fontcolor="#202124"]; Unsaponifiables [label="Unsaponifiable Fraction\n(Contains Fatty Alcohols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(e.g., TLC or SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purified_Alcohols [label="Purified Fatty Alcohol Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., TMS Ether Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatized_Sample [label="Volatile Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_MS [label="GC-MS Analysis\n(Separation and Identification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identification [label="Identification of this compound\n(Retention Time & Mass Spectrum)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2];

// Edges Sample -> Lipid_Extraction; Lipid_Extraction -> Total_Lipids; Total_Lipids -> Saponification; Saponification -> Unsaponifiables; Unsaponifiables -> Purification; Purification -> Purified_Alcohols; Purified_Alcohols -> Derivatization; Derivatization -> Derivatized_Sample; Derivatized_Sample -> GC_MS; GC_MS -> Identification; } enddot Figure 2: Analytical Workflow for the Identification of this compound.

Signaling Pathways and Biological Activity

Currently, there are no known specific signaling pathways attributed to this compound. The biological effects of long-chain unsaturated fatty alcohols are generally associated with their incorporation into cell membranes, which can alter membrane fluidity and the function of membrane-bound proteins.[11][12] They can also serve as precursors for other bioactive lipids.

Given the structural similarity to other fatty alcohols, this compound could potentially participate in lipid signaling pathways. However, without confirmed natural occurrence and dedicated research, its role in cellular signaling remains speculative. Research on the biological activity of elaidic acid has shown that it can influence lipid metabolism and inflammatory responses.[13] Whether this compound exhibits similar or distinct activities is an open area for investigation.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. While its precursor, elaidic acid, is a known minor component of ruminant fats, the direct isolation of this compound from any natural source has not been reported. The biosynthetic machinery for the conversion of fatty acids to alcohols exists in nature, providing a plausible, yet unproven, route for its formation.

Future research should focus on highly sensitive lipidomic analyses of natural sources rich in elaidic acid, such as milk fat from ruminants on specific diets. The application of the detailed analytical protocols outlined in this guide will be crucial for such investigations. Furthermore, exploring the substrate specificity of fatty acid reductases for trans-fatty acids could provide insights into the likelihood of this compound's biosynthesis. The potential discovery of this compound as a natural product would open new avenues for research into its biological activities and potential applications in drug development and other fields.

References

- 1. Metabolism of long-chain polyunsaturated alcohols in myelinating brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. books.rsc.org [books.rsc.org]

- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Function of Elaidic Alcohol in Model Lipid Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic alcohol, the trans-unsaturated 18-carbon fatty alcohol corresponding to elaidic acid, is a molecule of significant interest in the study of lipid membrane biophysics. While direct research on this compound is limited, its structural characteristics as a trans-isomer allow for substantive inferences regarding its effects on model lipid membranes. This technical guide synthesizes the current understanding of how this compound is expected to modulate the physical and functional properties of lipid bilayers, drawing upon data from its corresponding fatty acid, elaidic acid, its cis-isomer, oleyl alcohol, and its saturated counterpart, stearyl alcohol. This document provides a comprehensive overview of its anticipated impact on membrane fluidity, phase behavior, and permeability, alongside detailed experimental protocols for investigating these effects.

Introduction: The Significance of Fatty Alcohol Isomers in Membrane Research

Model lipid membranes are indispensable tools in biophysical research and drug development, providing a simplified and controlled environment to study the intricate interactions between lipids, proteins, and exogenous molecules such as pharmaceuticals. The composition of the lipid bilayer profoundly influences its physical properties, including fluidity, thickness, and permeability, which in turn govern the function of embedded proteins and cellular signaling processes.

Fatty alcohols, amphiphilic molecules with a hydroxyl head group and a hydrocarbon tail, readily incorporate into lipid bilayers and can significantly alter their properties. The stereochemistry of the hydrocarbon tail, particularly the presence and configuration of double bonds, is a critical determinant of its impact. This compound (trans-9-octadecen-1-ol) is the trans-isomer of oleyl alcohol (cis-9-octadecen-1-ol). This subtle difference in the geometry of the double bond leads to profound differences in their molecular shape and, consequently, their packing within a lipid bilayer. While oleyl alcohol possesses a distinct "kink" in its structure, this compound has a more linear, rod-like shape, similar to its saturated analog, stearyl alcohol. This structural difference is hypothesized to be the primary driver of its distinct effects on membrane characteristics.

This guide will explore the expected functions of this compound in model lipid membranes, focusing on its role in modulating membrane order and its potential implications for drug delivery and membrane protein function.

The Influence of this compound on Model Lipid Membrane Properties

The linear conformation of this compound, a consequence of its trans double bond, is predicted to allow for tighter packing with neighboring lipid acyl chains. This is in stark contrast to its cis-isomer, oleyl alcohol, which disrupts packing and increases membrane fluidity.

Membrane Fluidity and Phase Behavior

Membrane fluidity is a measure of the viscosity of the lipid bilayer and is crucial for many cellular processes. It is anticipated that this compound will decrease membrane fluidity. In studies involving elaidic acid, its incorporation into phospholipids has been shown to reduce the fluidity of lipid membranes.[1] This effect is attributed to the linear shape of the trans-fatty acid, which packs more efficiently with saturated acyl chains, leading to a more ordered, gel-like state. A fluorescence polarization study concluded that when elaidic acid replaces saturated fatty acids in phospholipids, the physical state of the acyl chains in the hydrophobic core is not significantly altered, suggesting that elaidic acid behaves physically like a saturated fatty acid.[2]

Conversely, the kinked structure of oleyl alcohol disrupts the tight packing of lipid chains, thereby increasing membrane fluidity. Stearyl alcohol, being fully saturated and linear, is also expected to decrease membrane fluidity by promoting an ordered state.

The influence of these alcohols on the main phase transition temperature (Tm) of a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), is a key indicator of their effect on membrane fluidity. It is expected that this compound and stearyl alcohol will increase the Tm, while oleyl alcohol will decrease it.

Membrane Permeability

The permeability of a lipid bilayer is inversely related to its packing density. Alcohols are known to increase membrane permeability.[3][4][5] However, the ordering effect of this compound is expected to counteract this general tendency to some extent. By promoting a more tightly packed and ordered lipid bilayer, this compound may lead to a lower increase in permeability compared to its cis-isomer, oleyl alcohol, which fluidizes the membrane and is likely to cause a more significant disruption of the barrier function.[6][7]

Interaction with Lipid Rafts and Signaling

Recent research has demonstrated that elaidic acid can be incorporated into lipid rafts, which are specialized membrane microdomains enriched in saturated lipids and cholesterol.[8][9] This incorporation can amplify signaling pathways, such as that of the interleukin-1 receptor (IL-1R).[8][9] Given the structural similarity, it is plausible that this compound would also preferentially partition into these ordered domains. This could have significant implications for its use in drug delivery systems designed to target or modulate signaling platforms within the cell membrane.

Quantitative Data on the Effects of C18 Alcohols on Model Lipid Membranes

Direct quantitative data for the effects of this compound on model lipid membranes is scarce in the literature. The following table summarizes the expected effects based on the known properties of elaidic acid, oleyl alcohol, and stearic acid. This data is largely inferred and should be a subject of experimental verification.

| Parameter | This compound (trans-18:1) | Oleyl Alcohol (cis-18:1) | Stearyl Alcohol (18:0) |

| Effect on Membrane Fluidity | Expected to Decrease | Increases | Decreases |

| Effect on Phase Transition Temperature (Tm) | Expected to Increase or cause minimal change | Decreases | Increases |

| Effect on Membrane Packing | Promotes tighter packing | Disrupts packing | Promotes tighter packing |

| Effect on Membrane Permeability | Expected to have a minor increasing effect | Significantly increases | Expected to have a minor increasing effect |

| Affinity for Ordered Domains (Lipid Rafts) | High (inferred from elaidic acid) | Low | High |

Detailed Experimental Protocols

To facilitate further research into the function of this compound in model lipid membranes, this section provides detailed protocols for key experimental techniques.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath

Procedure:

-

Dissolve the desired amounts of DPPC and this compound (e.g., at a 9:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

-

The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

To produce LUVs, the MLV suspension is extruded at least 11 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the Tm of the lipid mixture.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of the lipid bilayer, particularly the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[10][11]

Procedure:

-

Prepare liposome samples containing different molar ratios of this compound as described in section 4.1. A control sample of pure DPPC liposomes should also be prepared.

-

Degas the liposome suspensions before loading them into the DSC sample pans.

-

An equal volume of the hydration buffer is loaded into the reference pan.

-

The samples are scanned over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a controlled heating and cooling rate (e.g., 1°C/min).

-

The Tm is determined as the temperature at the peak of the endothermic transition, and the ΔH is calculated from the area under the peak.

Fluorescence Anisotropy

Fluorescence anisotropy is a technique used to measure membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[1][12] 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common probe for the hydrophobic core of the membrane.

Procedure:

-

Prepare liposome samples with and without this compound as described in section 4.1.

-

A stock solution of DPH in methanol is added to the liposome suspension to a final probe-to-lipid ratio of 1:500.

-

The mixture is incubated for at least 30 minutes at a temperature above the Tm to allow for the incorporation of the probe.

-

Fluorescence anisotropy is measured using a fluorometer equipped with polarizers. For DPH, the excitation wavelength is typically 350 nm, and the emission is measured at 452 nm.

-

The steady-state fluorescence anisotropy (r) is calculated from the fluorescence intensities measured parallel (I_VV) and perpendicular (I_VH) to the polarized excitation light, with correction for instrumental bias (G-factor). An increase in anisotropy corresponds to a decrease in membrane fluidity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the hypothesized differential effects of this compound, oleyl alcohol, and stearyl alcohol on membrane fluidity and their potential interaction with lipid rafts.

Caption: Hypothesized effects of C18 alcohols on membrane properties.

Experimental Workflows

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on model lipid membranes.

Caption: Workflow for analyzing this compound's membrane effects.

Conclusion and Future Directions

The structural properties of this compound strongly suggest that it will act as a membrane-ordering agent, in a manner analogous to saturated fatty alcohols and in direct contrast to its cis-isomer, oleyl alcohol. Its linear geometry is expected to promote tighter lipid packing, leading to decreased membrane fluidity and permeability, and an increased affinity for ordered lipid domains such as lipid rafts. These characteristics have significant implications for the fields of drug delivery and membrane protein research. For instance, the incorporation of this compound into liposomal drug carriers could potentially enhance their stability and modulate drug release profiles. Furthermore, its propensity to associate with lipid rafts could be exploited to influence cellular signaling pathways.